a-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid
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Overview
Description
a-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid is a complex organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Propanoic Acid Derivative: The protected amino acid is then reacted with a suitable reagent to introduce the propanoic acid moiety. This step may involve the use of reagents such as diethyl malonate or ethyl acetoacetate.
Cyclohexyl Substitution: The final step involves the introduction of the 4-methylcyclohexyl group. This can be achieved through a substitution reaction using a cyclohexyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
a-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
a-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions at other functional groups.
Biology: The compound is used in the study of protein structure and function. It can be incorporated into peptides and proteins to investigate their biological activity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of a-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. This enables the synthesis of complex peptides and proteins with high precision. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylpropyl)propanoic acid
Uniqueness
a-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid is unique due to the presence of the 4-methylcyclohexyl group, which imparts specific steric and electronic properties to the molecule. This makes it particularly useful in the synthesis of peptides and proteins with unique structural and functional characteristics.
Biological Activity
The compound a-(Fmoc-amino)-4-methyl-cyclohexanepropanoic acid is a derivative of the Fmoc (9-fluorenylmethoxycarbonyl) protective group commonly used in peptide synthesis. Its biological activity is of interest in various fields, particularly in the development of antimicrobial peptides (AMPs) and enzyme inhibitors. This article examines the biological properties, mechanisms of action, and potential applications of this compound based on recent studies.
Chemical Structure and Synthesis
Fmoc-amino acids are synthesized through solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a protecting group for the amino functionality. The synthesis typically involves the activation of the carboxylic acid group followed by coupling with an amino acid on a solid support using reagents like HBTU or DIC. The specific structure of this compound enhances its stability and bioactivity due to the cyclohexane ring's steric effects and hydrophobic properties.
Antimicrobial Properties
Recent studies have highlighted the potential of Fmoc-amino acid derivatives in developing antimicrobial agents. For instance, compounds similar to this compound have shown significant antibacterial activity against various strains of bacteria without inducing hemolytic activity, which is crucial for therapeutic applications. The mechanism of action involves disrupting bacterial membrane integrity, leading to cell death through cytoplasmic membrane depolarization and increased permeability .
Compound | Antibacterial Activity | Hemolytic Activity |
---|---|---|
BJK-4 | Significant | None at 256 µg/mL |
Melittin | High | Maximum at 25 µg/mL |
Cholinesterase Inhibition
Another area of research focuses on the inhibition of cholinesterases, particularly relevant in treating Alzheimer's disease. Fmoc-amino acid derivatives have been identified as effective inhibitors of butyrylcholinesterase (BChE), with IC50 values ranging from 0.06 to 10.0 µM. These inhibitors work by mimicking substrate characteristics, enhancing their interaction with the enzyme's active site .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The amphipathic nature allows these compounds to insert into bacterial membranes, disrupting their integrity.
- Enzyme Interaction : By mimicking acetylcholine, Fmoc derivatives can effectively inhibit cholinesterases, leading to increased levels of acetylcholine in synaptic clefts.
- Proteolytic Stability : The incorporation of hydrophobic groups increases resistance to proteolytic degradation, enhancing therapeutic efficacy .
Study 1: Antimicrobial Peptidomimetics
A study synthesized various peptidomimetics based on Fmoc-amino acids, including this compound. These compounds demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria without significant toxicity towards mammalian cells .
Study 2: Cholinesterase Inhibition
In another investigation, Fmoc-amino acid-based inhibitors were evaluated for their ability to inhibit BChE. The results indicated that these compounds could selectively inhibit BChE without acting as substrates, which is critical for developing therapeutic agents aimed at neurodegenerative diseases .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylcyclohexyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22-23H,10-15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWZAHVVNUHEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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